molecular formula C14H15NOS2 B2482663 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1396883-04-7

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2482663
CAS RN: 1396883-04-7
M. Wt: 277.4
InChI Key: JSDQRHBIJNPXIE-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide:

Pharmaceutical Applications

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has shown potential in pharmaceutical research due to its unique structural properties. Thiophene derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound could be explored for developing new drugs targeting these conditions, leveraging its thiophene backbone for enhanced efficacy and specificity.

Organic Semiconductors

Thiophene-based compounds are widely used in the development of organic semiconductors. N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Its unique electronic properties make it suitable for applications in flexible electronics and display technologies.

Corrosion Inhibitors

The compound’s thiophene structure can be beneficial in industrial chemistry as a corrosion inhibitor. Thiophene derivatives have been used to protect metals from corrosion, which is crucial in extending the lifespan of industrial equipment and infrastructure . Research into this application could lead to more effective and environmentally friendly corrosion prevention methods.

Fungicidal Activity

Recent studies have indicated that thiophene derivatives exhibit significant fungicidal activity . N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide could be investigated for its potential to combat fungal infections in agriculture, helping to protect crops from diseases and improve yield.

Antimicrobial Agents

The antimicrobial properties of thiophene derivatives are well-documented . This compound could be explored as a new antimicrobial agent, potentially effective against a range of bacterial and fungal pathogens. Its development could contribute to addressing the growing issue of antibiotic resistance.

Material Science

In material science, thiophene derivatives are used to develop new materials with unique properties. N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide could be utilized in creating advanced materials for various applications, including sensors, conductive polymers, and nanomaterials . These materials could have significant implications for technology and industry.

Organic Synthesis

The compound can serve as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .

Biological Research

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be used in biological research to study the interactions of thiophene derivatives with biological systems. This research can provide insights into the mechanisms of action of thiophene-based drugs and help in the design of new therapeutic agents .

Springer Article on Thiophene Derivatives MDPI Article on Fungicidal Activity BMC Chemistry Article on Antimicrobial Properties

Future Directions

Thiophene derivatives are significant lead compounds that can be used for further structural optimization . They have a wide range of applications in industrial chemistry and material science, and play a prominent role in the advancement of organic semiconductors .

properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-14(13-4-2-10-18-13)15(11-5-6-11)8-7-12-3-1-9-17-12/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDQRHBIJNPXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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